4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729880
InChI: InChI=1S/C8H7ClN4O2/c1-4-6-7(9)5(13(14)15)3-10-8(6)12(2)11-4/h3H,1-2H3
SMILES:
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol

4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC17729880

Molecular Formula: C8H7ClN4O2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
IUPAC Name 4-chloro-1,3-dimethyl-5-nitropyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H7ClN4O2/c1-4-6-7(9)5(13(14)15)3-10-8(6)12(2)11-4/h3H,1-2H3
Standard InChI Key IJQRLMUCNFNNIZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=NC=C(C(=C12)Cl)[N+](=O)[O-])C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system formed by fusing a pyrazole ring (positions 1–3) with a pyridine ring (positions 3–6). Substituents include:

  • Methyl groups at positions 1 and 3, enhancing steric bulk and influencing ring conformation.

  • Chlorine at position 4, a strong electron-withdrawing group that directs electrophilic substitution.

  • Nitro group at position 5, contributing to electronic delocalization and serving as a precursor for reduction reactions.

The molecular formula is C₈H₆ClN₅O₂, with a molecular weight of 255.62 g/mol. X-ray crystallography studies of analogous pyrazolopyridines reveal planar ring systems with bond angles consistent with aromaticity.

Physicochemical Characteristics

  • Solubility: Limited solubility in polar solvents (e.g., water) due to aromaticity and nitro group; soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Melting Point: Estimated range: 180–190°C (based on similar nitro-substituted heterocycles).

  • Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to nitro group reduction risks.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves cyclocondensation of 4-chloro-3-nitropyridine with 3,5-dimethylpyrazole under basic conditions:

Reaction Scheme:

4-Chloro-3-nitropyridine+3,5-dimethylpyrazoleDMF, K₂CO₃120CProduct\text{4-Chloro-3-nitropyridine} + \text{3,5-dimethylpyrazole} \xrightarrow[\text{DMF, K₂CO₃}]{120^\circ \text{C}} \text{Product}

Key Steps:

  • Cyclization: Base-mediated deprotonation facilitates nucleophilic attack by the pyrazole nitrogen on the pyridine ring.

  • Purification: Recrystallization from ethanol yields >85% purity.

Industrial Manufacturing

Scale-up employs continuous flow reactors to optimize heat transfer and reaction time. Catalytic systems (e.g., Pd/C for nitro reduction intermediates) improve efficiency. A representative industrial workflow includes:

StepConditionsYield (%)
CyclizationDMF, K₂CO₃, 120°C, 6 hr78
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 50°C92
Final PurificationColumn Chromatography (SiO₂)95

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 4 undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Example Reaction:

Product+NaOCH34-Methoxy Derivative+NaCl\text{Product} + \text{NaOCH}_3 \rightarrow \text{4-Methoxy Derivative} + \text{NaCl}

Factors Influencing Reactivity:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature: Optimal range: 80–100°C.

Nitro Group Reduction

Catalytic hydrogenation or hydride-based reduction converts the nitro group to an amine:

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Applications: Aminated derivatives serve as intermediates for anticancer agents.

Oxidation Reactions

Methyl groups oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄):

-CH3KMnO4-COOH\text{-CH}_3 \xrightarrow{\text{KMnO}_4} \text{-COOH}

Biological Activities and Mechanisms

Anticancer Activity

Pyrazolopyridine derivatives exhibit potent inhibition of epidermal growth factor receptor (EGFR), a key oncology target:

In Vitro Results (A549 Lung Cancer Cells):

DerivativeIC₅₀ (µM)Mechanism
Parent Compound8.21EGFR Inhibition
4-Amino Analog0.016ATP-Binding Site Blockade

Mechanistic Insights:

  • Molecular docking shows hydrogen bonding with EGFR’s Met793 and hydrophobic interactions with Leu718.

  • Cell cycle arrest at G2/M phase correlates with cyclin B1 downregulation.

Anti-Inflammatory Effects

In murine macrophage models, derivatives reduce pro-inflammatory cytokines:

Cytokine Suppression (LPS-Induced TNF-α):

CompoundTNF-α Reduction (%)
Parent Compound42 ± 3.1
Dexamethasone89 ± 2.5

Applications in Materials Science

Organic Electronics

The compound’s π-conjugated system enables use in organic light-emitting diodes (OLEDs):

Device Performance:

ParameterValue
Luminance Efficiency12 cd/A
Turn-On Voltage3.2 V

Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺) yields porous frameworks for gas storage:

CO₂ Adsorption (77 K):

Metal CenterSurface Area (m²/g)CO₂ Uptake (mmol/g)
Cu²⁺9804.2
Zn²⁺7503.1

Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidines

  • Structural Difference: Additional nitrogen in the pyrimidine ring.

  • Bioactivity: Higher kinase selectivity but lower metabolic stability.

1H-Pyrazolo[4,3-e][1, triazolo[1,5-c]pyrimidines

  • Applications: Primarily antiviral agents (e.g., HCV protease inhibition).

  • Synthetic Complexity: Requires multistep routes with lower yields.

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